![molecular formula C12H15BrN4O2 B2665858 N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine CAS No. 478039-15-5](/img/structure/B2665858.png)

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

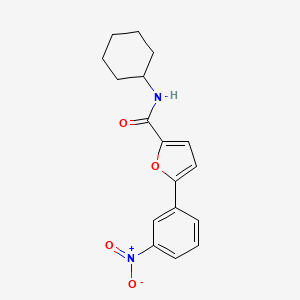

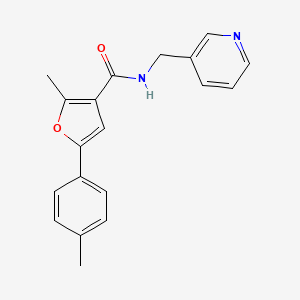

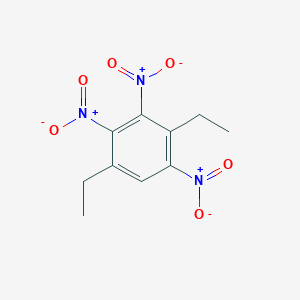

“N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine” is a chemical compound with the molecular formula C12H15BrN4O2 and a molecular weight of 327.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine” is represented by the SMILES stringC1=CC(=CC=C1OCCOCCNN2C=NN=C2)Br . This indicates that the compound contains a bromophenoxy group, an ethoxyethyl group, and a 1,2,4-triazol-4-amine group .

Applications De Recherche Scientifique

Coordination Chemistry and Metal Complexes

The compound has been employed in the synthesis of coordination polymers and metal complexes. For instance, a coordination compound involving nickel(II) was obtained for the first time using this ligand. The complex was characterized through elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction. The coordination agent forms a distorted octahedral structure, with bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen. Isopropanol and chlorine atoms serve as bridges between two metal atoms .

Antibacterial and Antifungal Activities

Hydrazide derivatives, including those containing an aromatic fragment like our compound, exhibit antibacterial and antifungal properties. The specific activity depends on the substituents attached to the benzene ring. These compounds are valuable intermediates for synthesizing novel biologically active derivatives .

Antiviral Potential

Benzotriazole-N-substituted acetohydrazide derivatives have potent antiviral activity. They effectively inhibit glycoprotein B associated with Herpes Simplex Virus-I (HSV-I). The compound’s pronounced binding affinity contributes to its antiviral efficacy .

Cancer Research

While there isn’t direct evidence for this compound’s use in cancer research, its structural features may inspire further investigations. Triazole-containing compounds have been explored for their potential anticancer properties. Researchers could explore the impact of this compound on cancer cell lines or its interaction with relevant biomolecules .

Materials Science and Coordination Polymers

The compound’s ability to form coordination polymers suggests applications in materials science. Researchers can explore its use as a building block for designing functional materials, such as porous frameworks or luminescent materials .

Computational Studies

Given its unique structure, computational studies (such as density functional theory, DFT) could provide insights into its electronic properties, reactivity, and potential interactions with other molecules. These studies can guide further experimental investigations .

Propriétés

IUPAC Name |

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN4O2/c13-11-1-3-12(4-2-11)19-8-7-18-6-5-16-17-9-14-15-10-17/h1-4,9-10,16H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLDESJNSBDLNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCOCCNN2C=NN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)

![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2665791.png)

![N-(2-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2665792.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2665795.png)